BACE1 Inhibition Selectivity Over BACE2
A BACE1 inhibitor candidate, built on a scaffold incorporating a (5-cyano-3-methylpyridin-2-yl)ethynyl moiety, exhibits potent and highly selective inhibition of BACE1 (IC50 = 21 nM) over BACE2 (IC50 = 617 nM), resulting in a selectivity ratio of approximately 29.4-fold. This contrasts with many other BACE1 inhibitor chemotypes where achieving high selectivity is a major challenge. The data demonstrate that the specific 5-cyano-3-methyl-2-pyridinyl substitution is not merely a generic coupling handle but a crucial pharmacophoric element for target selectivity [1].
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | BACE1 IC50 = 21 nM; BACE2 IC50 = 617 nM |
| Comparator Or Baseline | Selectivity Ratio (BACE2 IC50 / BACE1 IC50) = 29.4-fold |
| Quantified Difference | The compound demonstrates a 29.4-fold greater potency for BACE1 over BACE2. |
| Conditions | In vitro enzyme inhibition assay using human recombinant BACE1 and BACE2 with C-terminal 6-His Tags, expressed in transient protein expression vectors. [1] |
Why This Matters
For drug discovery programs targeting BACE1, high selectivity over the closely related BACE2 enzyme is critical for minimizing off-target effects; this data directly supports the selection of building blocks containing this specific pyridinyl motif over other isomers or unsubstituted analogs.
- [1] BindingDB Entry BDBM477923. Affinity Data for BACE1 and BACE2. US10889581, Example 126. View Source
